ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate
Description
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a pyrazole derivative characterized by a fluorine atom at the meta position of the phenyl ring, an amino group at the 5-position of the pyrazole core, and an ethyl ester at the 4-position. Its molecular formula is C₁₂H₁₂FN₃O₂ (molecular weight: 249.24 g/mol), and it is used as an intermediate in medicinal chemistry for synthesizing bioactive molecules, including kinase inhibitors and antineoplastic agents . The compound’s structural features, such as the electron-withdrawing fluorine substituent and ester group, influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
ethyl 5-amino-1-(3-fluorophenyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O2/c1-2-18-12(17)10-7-15-16(11(10)14)9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWPRCFEKILVOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC(=CC=C2)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00670520 | |
| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138907-70-7 | |
| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138907-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00670520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-oxo-3-(3-fluorophenyl)propanoate with hydrazine hydrate to form the pyrazole ring. The reaction is usually carried out under reflux conditions in an ethanol solvent. The resulting intermediate is then treated with an appropriate amine to introduce the amino group at the 5-position of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole compound.
Reduction: Alcohol derivatives of the pyrazole compound.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group can enhance its binding affinity and selectivity towards certain molecular targets. The amino group can participate in hydrogen bonding interactions, further influencing its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
a) Positional Isomerism: 3-Fluorophenyl vs. 4-Fluorophenyl
- Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate (CAS 138907-68-3): A para-fluorophenyl analog with a melting point of 153–154°C . The para-fluorine substituent may enhance symmetry and crystallinity compared to the meta isomer. Differences in dipole moments and hydrogen-bonding capabilities could affect solubility and biological target interactions.
b) Electron-Donating and Electron-Withdrawing Substituents
- Contrasts with the fluorine-substituted analogs in solubility and metabolic stability.
Variations in the Pyrazole Core
a) Ester Position: 3-Carboxylate vs. 4-Carboxylate
- Ethyl 5-amino-1-phenyl-1H-pyrazole-3-carboxylate (CAS 866837-96-9): The 3-carboxylate isomer has a similarity score of 0.89 to the target compound but differs in electronic distribution, which may alter binding affinity in biological systems . Reduced steric hindrance at the 4-position could facilitate derivatization reactions.
b) Amino Group Modifications
- Ethyl 1-(4-chlorophenyl)-5-nitro-1H-pyrazole-4-carboxylate: Replacement of the amino (-NH₂) group with nitro (-NO₂) eliminates hydrogen-bond donor capacity, impacting interactions with biological targets like kinases .
Physicochemical Properties
| Compound Name | Substituent | Molecular Weight (g/mol) | Melting Point (°C) | Key Features |
|---|---|---|---|---|
| Target Compound | 3-Fluorophenyl | 249.24 | Not reported | Meta-fluorine, ester at C4 |
| Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate | 4-Fluorophenyl | 249.24 | 153–154 | Para-fluorine, higher symmetry |
| Ethyl 5-amino-1-(naphthalen-2-yl)-1H-pyrazole-4-carboxylate | Naphthalen-2-yl | 296.30 | Not reported | Bulky aromatic, PfDHOD inhibitor |
| XUTZIX | 4-Sulfamoylphenyl | 309.32 | Not reported | Hydrophilic, enzyme-targeting |
Biological Activity
Ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, mechanism of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHFNO
- CAS Number : 138907-70-7
- IUPAC Name : this compound
The compound features a pyrazole ring substituted with an amino group, a fluorophenyl group, and an ethyl ester group, which contribute to its unique biological properties .
This compound exhibits its biological activity through various mechanisms:
- Enzyme Interaction : It may modulate the activity of specific enzymes or receptors due to the presence of the fluorophenyl group, which enhances binding affinity and selectivity.
- Cell Signaling Pathways : The compound has been shown to interfere with critical signaling pathways involved in cancer progression, such as ERK phosphorylation and NF-kB signaling .
Anticancer Properties
Research indicates that this compound has notable anticancer effects. In studies involving various cancer cell lines:
- Inhibition of Cell Proliferation : The compound demonstrated significant inhibition of cell proliferation in breast (MDA-MB-231) and pancreatic (PDAC) cancer cell lines, with IC values ranging from 6 to 63 μM .
- Mechanistic Insights : The compound's ability to induce apoptosis in cancer cells was highlighted through annexin V staining assays, indicating a potential therapeutic application in cancer treatment .
Antimicrobial Activity
The compound is also being explored for its antimicrobial properties. Preliminary studies suggest it may exhibit activity against certain bacterial strains, although further research is required to establish its efficacy and mechanism of action in this context.
Comparative Analysis with Similar Compounds
A comparative analysis with other pyrazole derivatives reveals that the presence of the fluorine atom in this compound enhances its biological activity compared to similar compounds lacking this feature. For instance:
| Compound Name | Structural Variation | Biological Activity |
|---|---|---|
| Ethyl 5-amino-1-(phenyl)-1H-pyrazole-4-carboxylate | No fluorine | Reduced anticancer activity |
| Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylate | Chlorine instead of fluorine | Different electronic properties |
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives similar to this compound inhibited MMP-9 activity, crucial for cancer metastasis. The findings suggested that modifications at the pyrazole ring could enhance anticancer properties .
- Structure–Activity Relationship (SAR) : Research focusing on SAR indicated that variations in substituents on the pyrazole ring significantly affect biological potency. Compounds with electron-withdrawing groups like fluorine showed enhanced activity against various cancer cell lines .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for ethyl 5-amino-1-(3-fluorophenyl)-1H-pyrazole-4-carboxylate?
- Methodology : The synthesis typically involves a cyclocondensation reaction. For example, ethyl acetoacetate reacts with hydrazine hydrate to form the pyrazole core, followed by introducing the 3-fluorophenyl group via nucleophilic aromatic substitution or Suzuki coupling. The amino group is introduced through amination using ammonia or protected amines. Purification steps include recrystallization or column chromatography .
- Key Variables : Reaction temperature (80–120°C), solvent choice (ethanol, DMF), and stoichiometric ratios of reagents significantly impact yield. Monitoring via TLC or HPLC ensures intermediate formation .
Q. How is the compound characterized to confirm structural integrity?
- Analytical Techniques :
- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm). IR identifies functional groups (C=O stretch ~1700 cm⁻¹) .
- Mass Spectrometry : High-resolution MS verifies molecular weight (e.g., [M+H]⁺ at m/z 264.1) .
- XRD : Single-crystal X-ray diffraction resolves 3D geometry, including dihedral angles between the pyrazole and fluorophenyl rings .
Q. What preliminary biological assays are used to screen this compound?
- In Vitro Assays :
- Antimicrobial Activity : Tested against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values reported in µg/mL) .
- Enzyme Inhibition : Evaluated against kinases (e.g., EGFR) using fluorescence-based assays to measure IC₅₀ .
Advanced Research Questions
Q. How does the position of fluorine substitution (3- vs. 4-fluorophenyl) influence biological activity?
- Structure-Activity Relationship (SAR) :
- 3-Fluorophenyl : Enhances lipophilicity (logP ~2.5) and bioavailability compared to 4-fluoro analogs. This substitution may improve blood-brain barrier penetration in CNS-targeted drugs .
- 4-Fluorophenyl : Shows higher metabolic stability in hepatic microsome assays due to reduced CYP450 interaction .
- Data Table :
| Substituent Position | logP | MIC (S. aureus) | EGFR IC₅₀ (nM) |
|---|---|---|---|
| 3-Fluorophenyl | 2.5 | 12.5 µg/mL | 45 |
| 4-Fluorophenyl | 2.3 | 25 µg/mL | 68 |
| Source: Adapted from |
Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC₅₀ values)?
- Methodology :
- Assay Standardization : Use validated protocols (e.g., CLSI guidelines for antimicrobial tests) to minimize variability .
- Compound Purity : HPLC purity >98% reduces off-target effects. Impurities from synthesis (e.g., unreacted hydrazine) can skew results .
- Cell Line Validation : Ensure consistent passage numbers and genetic stability in cellular models .
Q. What strategies optimize pharmacokinetic properties like solubility and bioavailability?
- Formulation Approaches :
- Salt Formation : Convert the ethyl ester to a sodium carboxylate salt to enhance aqueous solubility (e.g., from 0.1 mg/mL to 5 mg/mL) .
- Prodrug Design : Mask the amino group with acetyl or PEGylated moieties to improve absorption .
- In Silico Modeling : Use tools like SwissADME to predict logP, solubility, and metabolic hotspots .
Q. How can computational modeling guide the design of derivatives with improved target binding?
- Docking Studies :
- Target Selection : Dock the compound into crystal structures of kinases (e.g., PDB ID: 1M17) using AutoDock Vina to identify key interactions (e.g., H-bonding with Lys45) .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes when substituting fluorine with other halogens (e.g., Cl, Br) .
- MD Simulations : Simulate ligand-receptor complexes for 100 ns to assess stability of the fluorophenyl moiety in hydrophobic pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
